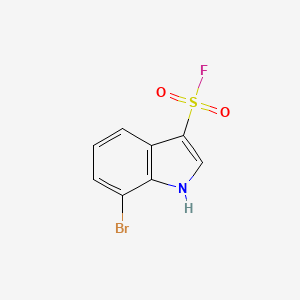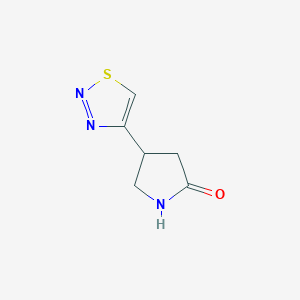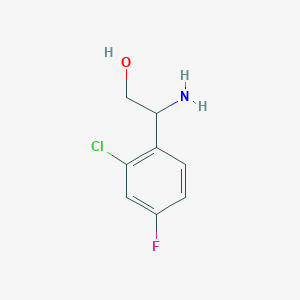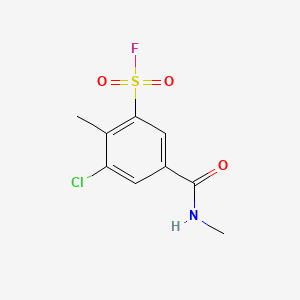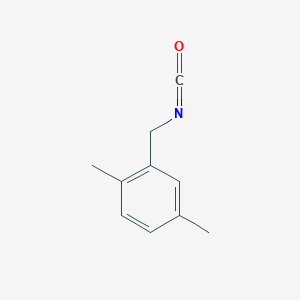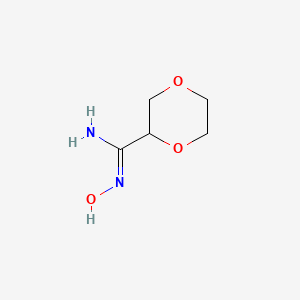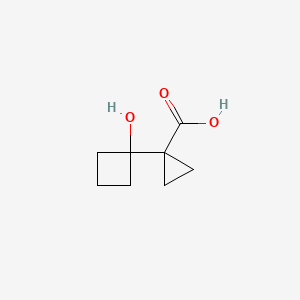
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid is a unique chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound features a cyclopropane ring fused with a cyclobutyl group, which is further functionalized with a hydroxy group and a carboxylic acid group. The presence of these functional groups and the strained ring systems make this compound an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropane derivatives with suitable reagents to introduce the hydroxy and carboxylic acid functionalities. For instance, cyclopropane-1-carboxylic acid can be hydroxylated using oxidizing agents to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The strained ring systems may also play a role in the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-Hydroxy-1-cyclopropanecarboxylic acid: This compound has a similar structure but lacks the cyclobutyl group, making it less strained and potentially less reactive.
Cyclopropane-1-carboxylic acid: This compound lacks both the hydroxy and cyclobutyl groups, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6(10)7(4-5-7)8(11)2-1-3-8/h11H,1-5H2,(H,9,10) |
InChI Key |
IHCRFHGARCASQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2(CC2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


